molecular formula C8H9F2N B039466 2,4-Difluoro-3,6-dimethylaniline CAS No. 119916-16-4

2,4-Difluoro-3,6-dimethylaniline

Cat. No. B039466
M. Wt: 157.16 g/mol
InChI Key: FHCIKBMOGCRENA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Difluoro-3,6-dimethylaniline is a chemical compound that has garnered significant attention in scientific research due to its unique properties and potential applications. This compound is commonly used in the synthesis of various organic compounds and has been found to have several biochemical and physiological effects. In

Mechanism Of Action

The mechanism of action of 2,4-Difluoro-3,6-dimethylaniline is not well understood. However, it is believed that this compound may act as an inhibitor of certain enzymes or proteins in the body. This could potentially lead to a variety of biochemical and physiological effects.

Biochemical And Physiological Effects

Several studies have investigated the biochemical and physiological effects of 2,4-Difluoro-3,6-dimethylaniline. It has been found to have potential anti-inflammatory and analgesic properties. Additionally, this compound has been shown to have potential antitumor activity and may be useful in the treatment of certain cancers.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2,4-Difluoro-3,6-dimethylaniline in lab experiments is its high yield and purity. This compound is relatively easy to synthesize and can be obtained in high yields with careful control of reaction conditions. However, one limitation of using this compound is its potential toxicity. Care must be taken when handling this compound to avoid exposure to skin or inhalation of vapors.

Future Directions

There are several potential future directions for research involving 2,4-Difluoro-3,6-dimethylaniline. One area of interest is the development of new materials using this compound as a building block. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, research is needed to explore the potential environmental impact of this compound and its byproducts.
In conclusion, 2,4-Difluoro-3,6-dimethylaniline is a compound that has significant potential in scientific research. Its unique properties and potential applications make it a valuable tool for the synthesis of various organic compounds and the development of new materials. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.

Scientific Research Applications

2,4-Difluoro-3,6-dimethylaniline has been extensively used in scientific research for its potential applications in the synthesis of various organic compounds. This compound has been found to be a useful building block in the synthesis of several pharmaceuticals, agrochemicals, and other specialty chemicals. Additionally, 2,4-Difluoro-3,6-dimethylaniline has been studied for its potential use in the development of new materials such as polymers and liquid crystals.

properties

CAS RN

119916-16-4

Product Name

2,4-Difluoro-3,6-dimethylaniline

Molecular Formula

C8H9F2N

Molecular Weight

157.16 g/mol

IUPAC Name

2,4-difluoro-3,6-dimethylaniline

InChI

InChI=1S/C8H9F2N/c1-4-3-6(9)5(2)7(10)8(4)11/h3H,11H2,1-2H3

InChI Key

FHCIKBMOGCRENA-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1N)F)C)F

Canonical SMILES

CC1=CC(=C(C(=C1N)F)C)F

synonyms

Benzenamine, 2,4-difluoro-3,6-dimethyl- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of Raney nickel (50 g) in ethanol (100 ml) is added a solution of 2,4-difluoro-3-methyl-6-methylthiomethylaniline (4.79 g) in ethanol (30 ml) at room temperature with stirring, followed by stirring at room temperature for 30 minutes. The Raney nickel is filtered off and the filtrate is diluted with water, extracted with dichloromethane, and the extract is washed with water and dried. The solvent is distilled off under reduced pressure to give 2,4-difluoro-3,6-dimethylaniline (3.14 g).
Name
2,4-difluoro-3-methyl-6-methylthiomethylaniline
Quantity
4.79 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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